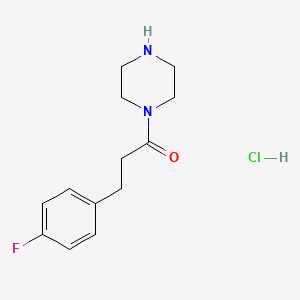

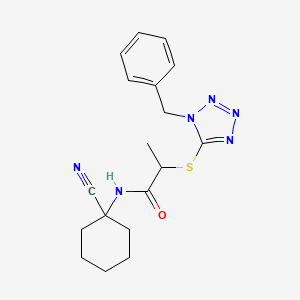

![molecular formula C22H23FN4O4 B2520866 N-(2,4-二甲氧基苯基)-2-(3-氟苯基)-3-氧代-1,4,8-三氮杂螺[4.5]癸-1-烯-8-甲酰胺 CAS No. 1189896-98-7](/img/structure/B2520866.png)

N-(2,4-二甲氧基苯基)-2-(3-氟苯基)-3-氧代-1,4,8-三氮杂螺[4.5]癸-1-烯-8-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide" is a structurally complex molecule that appears to be related to a class of spirocyclic compounds. These compounds are characterized by their spiro-connected cyclic systems, which often exhibit interesting chemical and biological properties. The molecule is not directly described in the provided papers, but it shares structural motifs with the compounds discussed in these studies, such as the presence of a spirocyclic core, an amide linkage, and various substituents on the aromatic rings.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported using one-pot methods, which are advantageous for their simplicity and efficiency. For example, a one-pot synthesis of N-substituted 4-methyl-1-oxa-8-azaspiro[4.5]deca-3-en-3-carboxylic acids was achieved through an aldol condensation followed by cyanoethylation and subsequent hydrolysis . Similarly, carboxamide-derived inhibitors with a spirocyclic backbone were synthesized using a one-pot three-component cyclocondensation method . These methods could potentially be adapted for the synthesis of "N-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro junction, where two cyclic systems are joined at a single atom. In the case of the compound of interest, the spiro junction connects a triazaspirodecanone system with an aromatic ring. The presence of substituents such as fluorine and methoxy groups on the aromatic rings can significantly influence the molecular conformation and electronic distribution, which in turn can affect the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions depending on their functional groups and substituents. The reaction of related compounds with N-fluoropyridinium tetrafluoroborate has been shown to yield fluorinated products, indicating the potential for electrophilic fluorination reactions . The presence of amide and carboxamide groups in these molecules also suggests the possibility of engaging in condensation reactions or participating in hydrogen bonding interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and oxygen can introduce sites for hydrogen bonding, which can affect solubility and boiling points. The electronic effects of substituents like fluorine and methoxy groups can alter the acidity or basicity of the molecule, as well as its reactivity towards nucleophiles and electrophiles. The specific properties of "N-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide" would need to be determined experimentally, but insights can be drawn from the behavior of structurally similar compounds .

科学研究应用

抗病毒应用

最近的研究集中于开发螺噻唑烷酮及其相关衍生物的抗病毒特性,特别是针对流感病毒和冠状病毒。这些化合物已被合成并评估其抑制病毒复制的能力。例如,某些类似物对甲型流感/H3N2病毒表现出显着的活性,表明这些分子作为抗病毒剂的潜力 (Çağla Begüm Apaydın 等,2021; Çağla Begüm Apaydın 等,2020)。此外,一些衍生物对人冠状病毒229E表现出有希望的结果,进一步支持了这种化学支架在抗病毒药物开发中的多功能性 (Çağla Begüm Apaydın 等,2019)。

抗分枝杆菌和抗菌活性

基于N-(2,4-二甲氧基苯基)-2-(3-氟苯基)-3-氧代-1,4,8-三氮杂螺[4.5]癸-1-烯-8-甲酰胺结构的化合物已被合成并测试了它们的抗分枝杆菌和抗菌活性。发现一系列新型甲酰胺衍生物与参考药物相比对结核分枝杆菌和其他细菌菌株表现出更强的活性,突出了它们作为抗分枝杆菌和抗菌剂的潜力 (S. Bodige 等,2020)。

属性

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3-(3-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O4/c1-30-16-6-7-17(18(13-16)31-2)24-21(29)27-10-8-22(9-11-27)25-19(20(28)26-22)14-4-3-5-15(23)12-14/h3-7,12-13H,8-11H2,1-2H3,(H,24,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCZOJGYWRFJBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

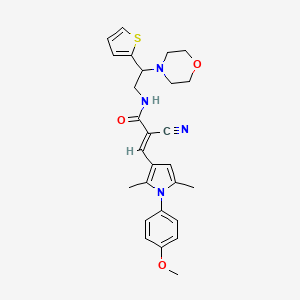

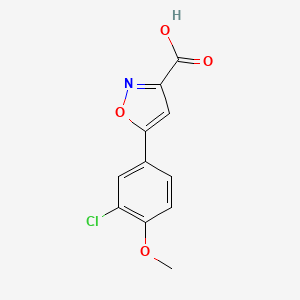

![8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2520784.png)

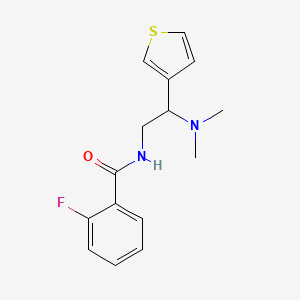

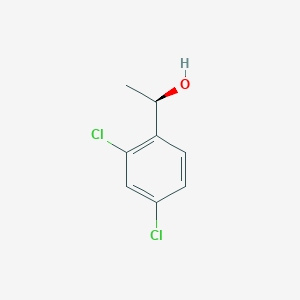

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea](/img/structure/B2520789.png)

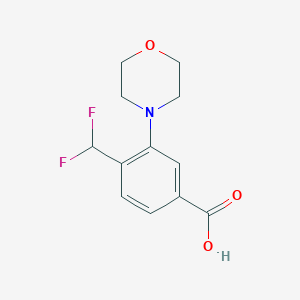

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2520792.png)

![2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2520794.png)

![(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2520796.png)

![1-[3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl]prop-2-en-1-one](/img/structure/B2520800.png)

![3-(2-methoxyphenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2520801.png)